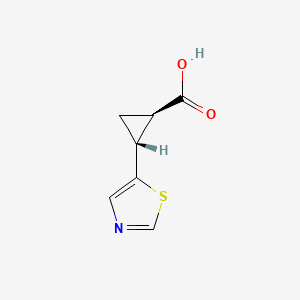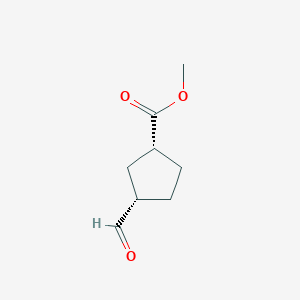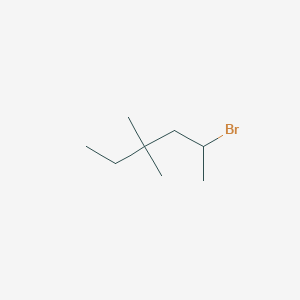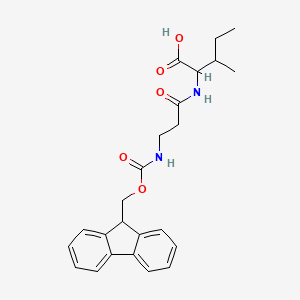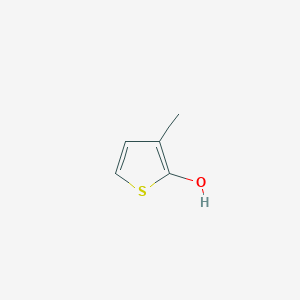
3-Methylthiophen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has shown its potential in developing new pharmaceuticals with anticonvulsant and antinociceptive properties
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:
Voltage-Gated Sodium Channels: It can inhibit these channels, which are crucial for the propagation of nerve impulses.
L-Type Calcium Channels: It also shows moderate inhibition of these channels, affecting calcium ion flow in cells.
GABA Transporter (GAT): It has been shown to influence the GABAergic system, which is involved in inhibitory neurotransmission.
Vergleich Mit ähnlichen Verbindungen
3-Methylthiophen-2-ol can be compared with other thiophene derivatives:
2-Methylthiophene: Similar in structure but differs in the position of the methyl group.
3-Methylthiophene: Lacks the hydroxyl group present in this compound.
Thiophene: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C5H6OS |
|---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI-Schlüssel |
HYCQDSHZGRNFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


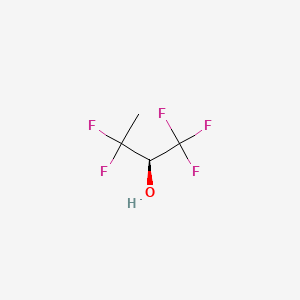
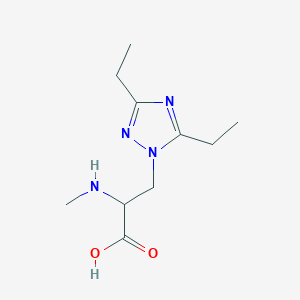
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
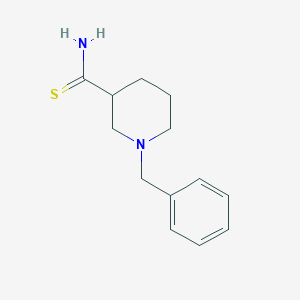
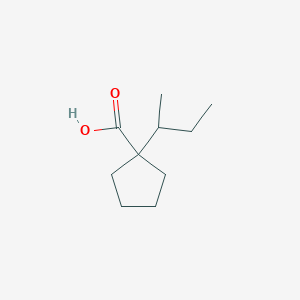

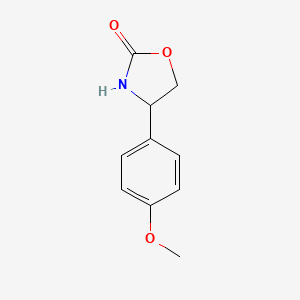
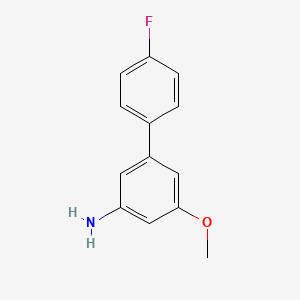

![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
